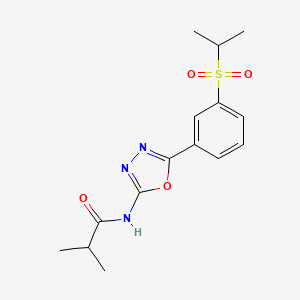
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic molecule. It contains an isobutyramide group, a phenyl group with an isopropylsulfonyl substituent, and an oxadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, phenyl ring, and isobutyramide group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The presence of the oxadiazole ring could make it susceptible to reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the isobutyramide group could influence its solubility and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1,3,4-oxadiazole derivatives exhibit significant antimicrobial activities. Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and tested them against Gram-negative and Gram-positive bacteria, showing moderate to significant activity. This suggests potential applications in developing new antimicrobial agents (Khalid et al., 2016).
Anticancer and Apoptosis Induction
1,3,4-oxadiazole derivatives have been identified for their potential in inducing apoptosis and acting as anticancer agents. Zhang et al. (2005) found a novel apoptosis inducer within this class that demonstrated activity against breast and colorectal cancer cell lines, identifying a pathway involving cell arrest and apoptosis induction. This highlights the potential for these compounds in cancer therapy and understanding apoptosis mechanisms (Zhang et al., 2005).
Anti-inflammatory and Analgesic Properties
Several 1,3,4-oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties, showing promising results. Husain et al. (2009) developed derivatives derived from fenbufen and found that some compounds exhibited significant anti-inflammatory and analgesic activities, with lower ulcerogenic actions and reduced lipid peroxidation. This suggests their utility in the development of safer anti-inflammatory and analgesic agents (Husain et al., 2009).
Antitubercular Activity
Compounds featuring the 1,3,4-oxadiazole moiety have also shown potential against tuberculosis. Joshi et al. (2015) synthesized pyrrolyl 1,3,4-oxadiazole benzothioate derivatives and evaluated them for their antitubercular activity. The results indicated that most of the compounds displayed moderate to good activity, providing a foundation for developing new antitubercular agents (Joshi et al., 2015).
Corrosion Inhibition
Additionally, 1,3,4-oxadiazole derivatives have applications beyond pharmacology, such as in corrosion inhibition. Rochdi et al. (2014) investigated 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for their effectiveness in protecting brass in simulated cooling water systems. The study demonstrated the compounds' mixed-type control of inhibition, indicating their usefulness in industrial applications to prevent metal corrosion (Rochdi et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-9(2)13(19)16-15-18-17-14(22-15)11-6-5-7-12(8-11)23(20,21)10(3)4/h5-10H,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONOPNIQRSCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
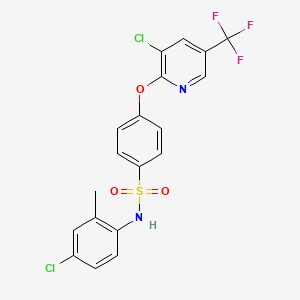
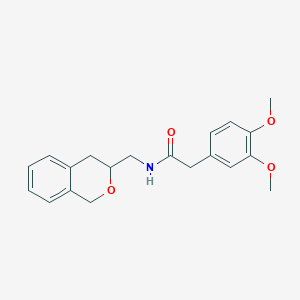
![N-[2-(6-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2596036.png)
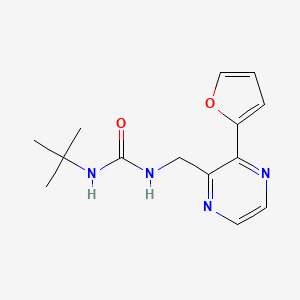
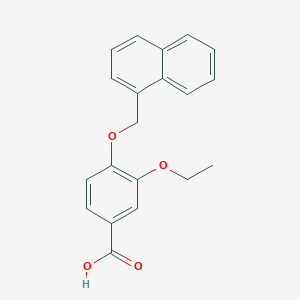
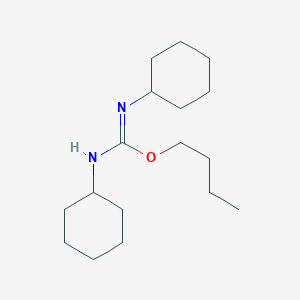
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2596045.png)

![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
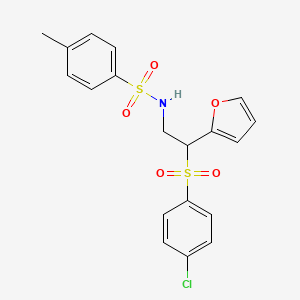
![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)
![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans-(9CI)](/img/structure/B2596052.png)

